![molecular formula C16H16FNO2 B5724050 3-fluoro-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B5724050.png)

3-fluoro-N-[2-(4-methoxyphenyl)ethyl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

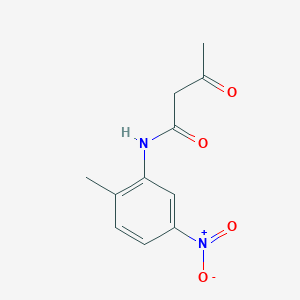

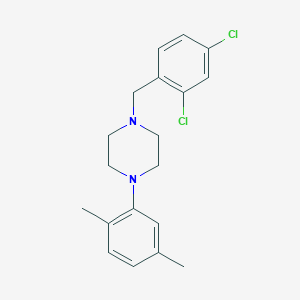

“3-fluoro-N-[2-(4-methoxyphenyl)ethyl]benzamide” is a chemical compound with the linear formula C14H12FNO2 . It has a molecular weight of 245.256 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Physical And Chemical Properties Analysis

The physical and chemical properties of “3-fluoro-N-[2-(4-methoxyphenyl)ethyl]benzamide” are not fully detailed in the search results. It is known that it has a molecular weight of 245.256 , but additional properties such as melting point, boiling point, and solubility are not provided.Scientific Research Applications

Pharmaceutical Research

3-fluoro-N-[2-(4-methoxyphenyl)ethyl]benzamide is utilized in pharmaceutical research due to its potential as a building block for the synthesis of various therapeutic agents. Its structural moiety is often found in compounds with significant biological activity, making it a valuable compound for drug discovery and development .

Biochemistry Studies

In biochemistry, this compound is used to study enzyme-substrate interactions, particularly in the context of enzyme inhibition. The fluorine atom can act as a bioisostere, mimicking the metabolic properties of hydrogen, which allows researchers to investigate metabolic pathways and enzyme mechanisms .

Chemical Synthesis

Chemists employ 3-fluoro-N-[2-(4-methoxyphenyl)ethyl]benzamide in the synthesis of complex organic molecules. Its presence in a compound can influence the reactivity and stability of other functional groups, which is crucial in the design of new chemical entities with desired properties .

Radiosynthesis Applications

This compound is also relevant in the field of radiosynthesis, where it is used as a precursor for the preparation of radio-labeled compounds. These compounds are essential for imaging techniques like PET scans, which are used for diagnosing and monitoring diseases .

Environmental Science

In environmental science, researchers use derivatives of this compound to study the degradation of organic pollutants. The fluorinated aromatic ring can serve as a model to understand the environmental fate of similar structured contaminants .

Industrial Applications

Industrially, 3-fluoro-N-[2-(4-methoxyphenyl)ethyl]benzamide can be used in the development of new materials, such as polymers and resins, due to its influence on the physical properties of these materials, like thermal stability and rigidity .

Mechanism of Action

Target of Action

This compound is part of a collection of rare and unique chemicals provided to early discovery researchers

Mode of Action

It is known that the indole nucleus, a similar structure found in many synthetic drug molecules, binds with high affinity to multiple receptors . This suggests that 3-fluoro-N-[2-(4-methoxyphenyl)ethyl]benzamide may interact with its targets in a similar manner, leading to changes in cellular function.

Biochemical Pathways

Indole derivatives, which share structural similarities with this compound, are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 3-fluoro-N-[2-(4-methoxyphenyl)ethyl]benzamide may affect a wide range of biochemical pathways and have diverse downstream effects.

Result of Action

Given the broad spectrum of biological activities exhibited by similar indole derivatives , it is plausible that this compound could have diverse effects at the molecular and cellular levels.

properties

IUPAC Name |

3-fluoro-N-[2-(4-methoxyphenyl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16FNO2/c1-20-15-7-5-12(6-8-15)9-10-18-16(19)13-3-2-4-14(17)11-13/h2-8,11H,9-10H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTYIJFVMNOCVEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCNC(=O)C2=CC(=CC=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-fluoro-N-[2-(4-methoxyphenyl)ethyl]benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-methyl-1-piperidinyl)carbonothioyl]phenol](/img/structure/B5723978.png)

![[1-(2-methoxy-5-nitrophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol](/img/structure/B5723994.png)

![N'-{[(4-bromo-2-methylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5724005.png)

![2-[(2-chlorobenzyl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B5724019.png)

![2-[(3-methylbenzyl)thio][1,2,4]triazolo[1,5-a]pyridine](/img/structure/B5724020.png)

![5-ethyl-N'-[1-(4-propylphenyl)ethylidene]-3-thiophenecarbohydrazide](/img/structure/B5724027.png)

![N-[3-chloro-4-(1-piperidinyl)phenyl]-3-methoxybenzamide](/img/structure/B5724057.png)

![2-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]-N-phenylacetamide](/img/structure/B5724069.png)